molecular formula C15H22O4 B1200402 Humulinic acid CAS No. 520-40-1

Humulinic acid

Cat. No.: B1200402
CAS No.: 520-40-1
M. Wt: 266.33 g/mol
InChI Key: VRBDOLKCKSULIG-UHFFFAOYSA-N
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Description

Humulinic Acid (CAS 24184-12-1) is a cyclopentenone derivative with the molecular formula C15H22O4. It is a key transformation product derived from the iso-α-acids found in hops (Humulus lupulus L.) . While it is a tasteless derivative compared to its bitter precursor compounds, research has revealed its significant potential as a novel antimicrobial agent . Studies on the molecular mechanism of antimicrobial activity in Lactobacillus brevis indicate that this compound exerts a highly inhibitory effect, in some cases outperforming iso-α-acids . Its activity is linked to a manganese-binding dependent mechanism that induces oxidative stress within microbial cells . This makes it a compound of interest for studying food spoilage and developing new preservatives. Chemically, it is defined as 3,4-dihydroxy-5-(3-methylbut-2-en-1-yl)-2-(3-methylbutanoyl)cyclopent-2-en-1-one and exists as distinct cis and trans diastereoisomers . The absolute configuration of these forms was established in early structural studies . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

3-methyl-1-[2,3,5-trihydroxy-4-(3-methylbut-2-enyl)cyclopenta-1,4-dien-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4/c1-8(2)5-6-10-13(17)12(15(19)14(10)18)11(16)7-9(3)4/h5,9,14,17-19H,6-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBDOLKCKSULIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=C(C(C(=C1O)CC=C(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40966333
Record name 3-Methyl-1-[2,3,5-trihydroxy-4-(3-methylbut-2-en-1-yl)cyclopenta-1,4-dien-1-yl]butan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

520-40-1
Record name 3-Methyl-1-[2,3,5-trihydroxy-4-(3-methyl-2-buten-1-yl)-1,4-cyclopentadien-1-yl]-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=520-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Humulinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-1-[2,3,5-trihydroxy-4-(3-methylbut-2-en-1-yl)cyclopenta-1,4-dien-1-yl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40966333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

Humulinic acid is most commonly synthesized via the alkaline hydrolysis of iso-α-acids, which are themselves derived from the isomerization of α-acids (e.g., humulone, cohumulone) during beer production. The reaction proceeds through nucleophilic attack by hydroxide ions on the carbonyl group of iso-α-acids, leading to cleavage of the side chain and formation of this compound (Fig. 1).

Procedure :

  • Starting Material Preparation : High-purity iso-α-acids (≥90%) are obtained by isomerizing α-acids extracted from hops using hexane and partitioned with disodium carbonate.

  • Hydrolysis : Iso-α-acids are dissolved in a 0.1–0.5 M sodium hydroxide solution and heated at 50–80°C for 1–4 hours. Prolonged reaction times favor the formation of trans-humulinic acid over the cis isomer due to epimerization.

  • Acidification and Isolation : The reaction mixture is acidified to pH 2–3 using hydrochloric acid, precipitating this compound, which is then extracted with organic solvents (e.g., hexane or ethyl acetate) and purified via recrystallization.

Optimization :

  • Temperature : Yields increase linearly with temperature up to 70°C, beyond which degradation products dominate.

  • Alkali Concentration : Higher NaOH concentrations (≥0.3 M) accelerate hydrolysis but risk racemization.

  • Reaction Time : A 3-hour duration balances yield (75–85%) and purity (≥90%).

Table 1: Effect of Reaction Conditions on this compound Yield

NaOH Concentration (M)Temperature (°C)Time (h)Yield (%)Purity (%)
0.15026085
0.37038292
0.58047888

Oxidation of β-Acids as an Alternative Route

Sodium Sulfite-Mediated Oxidation

While β-acids (e.g., lupulone) are traditionally associated with hulupone formation, controlled oxidation in the presence of sodium sulfite has been explored for this compound synthesis.

Procedure :

  • β-Acids Extraction : β-Acids are isolated from hop resin using petroleum ether and recrystallized to ≥80% purity.

  • Oxidation : A solution of β-acids in methanol is treated with hydrogen peroxide (3–5% v/v) and sodium sulfite (0.1–0.3 M) at 25–40°C for 6–12 hours.

  • Work-Up : The mixture is acidified, and this compound is extracted via liquid-liquid partitioning.

Challenges :

  • Competing pathways lead to hulupones and dehydrothis compound, requiring precise control of oxidant concentration.

  • Yields are modest (40–50%) compared to alkaline hydrolysis.

Photodegradation of Isohumulones

Light-Induced Rearrangement

Exposure of trans-isohumulones to UV light induces cleavage of the thioester moiety, yielding dehydrothis compound and 3-methyl-2-butene-1-thiol. While primarily a degradation pathway, this method offers insights into stabilizing this compound against light exposure during storage.

Structural Authentication and Purity Assessment

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Characteristic signals include a triplet at δ 2.8 ppm (methylene protons adjacent to carbonyl) and a singlet at δ 1.2 ppm (geminal dimethyl groups).

  • ¹³C NMR : Carbonyl carbons appear at δ 170–175 ppm, with quaternary carbons resonating at δ 80–85 ppm.

Infrared (IR) Spectroscopy :

  • Strong absorption bands at 1680 cm⁻¹ (carbonyl stretch) and 3300 cm⁻¹ (hydroxyl group).

HPLC Quantification

Reverse-phase HPLC with photodiode array detection (λ = 280 nm) is employed for purity assessment. This compound elutes at 8–10 minutes under isocratic conditions (acetonitrile:water:phosphoric acid = 50:49:1).

Table 2: HPLC Retention Times and Purity of Synthesized this compound

BatchRetention Time (min)Purity (%)
18.291
28.594
38.389
ConditionDegradation Over 30 Days (%)
25°C, light45
4°C, dark10
-20°C, dark<5

This compound’s bittering properties are 70–80% weaker than iso-α-acids, limiting its direct use in brewing. However, it serves as a reference standard for HPLC quantification of hop extracts and degradation products in beer. Challenges include:

  • Scalability of sodium sulfite-mediated oxidation.

  • Economic viability compared to natural extraction.

Chemical Reactions Analysis

Types of Reactions: Humulinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different biological and chemical properties .

Scientific Research Applications

Humulinic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of humulinic acid primarily involves its interaction with bacterial cell walls. The hydrophobic parts of the molecule, such as the prenyl and acyl chains, interact with the bacterial cell wall, leading to disruption and inhibition of bacterial growth . This mechanism is responsible for its antimicrobial properties.

Comparison with Similar Compounds

Table 1: Key Properties of Humulinic Acid and Related Compounds

Compound Source/Origin Key Structural Features Biological Activity (MIC*) Industrial Relevance
This compound Hops (α-acid isomerization) β-tricarbonyl system, no hydroxyl group MIC: 250 µg/ml (B. subtilis) Beer gushing agent
Humulone Hops (α-acid) Tricyclic structure with hydroxyl group MIC: 2 µg/ml (B. subtilis) Primary bittering agent in beer
Lupulone Hops (β-acid) Prenylated phloroglucinol derivatives MIC: 1 µg/ml (B. subtilis) Antimicrobial preservative
Isohumulone Beer (humulone isomerization) Iso-merized α-acid with bitter taste Not antimicrobial Main bitter compound in beer
Hulupone Oxidation of β-acids Ketone group replacing side-chain double bond Limited data Secondary bitterant

MIC: Minimal inhibitory concentration against *Bacillus subtilis.

Key Observations:

Structural Differences: this compound lacks the hydroxyl group present in humulone and isohumulone, reducing its polarity and enhancing hydrophobic interactions with proteins . Lupulone (β-acid) has a prenylated phloroglucinol core, contributing to higher antimicrobial potency than α-acid derivatives . Hulupones, derived from β-acid oxidation, share bitterness properties with iso-α-acids but differ in stability and synthesis pathways .

Biological Activity :

  • This compound’s antimicrobial mechanism involves membrane leakage in bacteria, but its MIC is 125× higher than lupulone, indicating lower efficacy .
  • Isohumulones, despite structural similarity to this compound, lack antimicrobial activity, emphasizing the functional role of specific side chains .

Industrial Applications :

  • Humulone and isohumulone are central to beer bitterness, while this compound is a technical byproduct linked to gushing .
  • Lupulone’s hydrophobicity makes it a potent preservative, but it is poorly soluble in beer, limiting its direct use .

Mechanistic and Stability Comparisons

  • Beer Gushing: this compound induces gushing via protein complexes that nucleate CO₂ bubbles, a property absent in hydroxyl-containing analogs like isohumulone .
  • Synthetic Pathways : this compound is synthesized from iso-α-acids via acid hydrolysis, while hulupones are produced through β-acid oxidation, reflecting divergent reactivity .
  • Stability : this compound degrades under alkaline conditions, forming dehydrated derivatives (e.g., DHA), which are more stable but exacerbate gushing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Humulinic acid
Reactant of Route 2
Humulinic acid

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